molecular formula C16H19N3O7 B3932150 Propan-2-yl 4-(4-hydroxy-3-methoxy-5-nitrophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Propan-2-yl 4-(4-hydroxy-3-methoxy-5-nitrophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B3932150
M. Wt: 365.34 g/mol
InChI Key: HMUVNDUXYVHYPO-UHFFFAOYSA-N
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Description

Propan-2-yl 4-(4-hydroxy-3-methoxy-5-nitrophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. This compound features a unique structure that combines a pyrimidine ring with a nitrophenyl group, making it an interesting subject for chemical research and development.

Properties

IUPAC Name

propan-2-yl 4-(4-hydroxy-3-methoxy-5-nitrophenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O7/c1-7(2)26-15(21)12-8(3)17-16(22)18-13(12)9-5-10(19(23)24)14(20)11(6-9)25-4/h5-7,13,20H,1-4H3,(H2,17,18,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMUVNDUXYVHYPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(NC(=O)N1)C2=CC(=C(C(=C2)OC)O)[N+](=O)[O-])C(=O)OC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propan-2-yl 4-(4-hydroxy-3-methoxy-5-nitrophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.

    Introduction of the Nitrophenyl Group: The nitrophenyl group can be introduced through a nitration reaction, where a phenyl ring is treated with a nitrating agent such as nitric acid in the presence of sulfuric acid.

    Esterification: The final step involves the esterification of the carboxyl group with isopropanol in the presence of an acid catalyst to form the propan-2-yl ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl 4-(4-hydroxy-3-methoxy-5-nitrophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.

Major Products

    Oxidation: Formation of a carbonyl derivative.

    Reduction: Formation of an amino derivative.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

The compound is notable for its potential therapeutic applications, particularly in the development of drugs with antimicrobial, anticancer, and anti-inflammatory properties.

Antimicrobial Activity

Research indicates that derivatives of tetrahydropyrimidines exhibit significant antimicrobial effects. The presence of the nitrophenyl group in this compound enhances its activity against various bacterial strains. Studies have shown that compounds with similar structures can inhibit the growth of both Gram-positive and Gram-negative bacteria, making them potential candidates for antibiotic development .

Anticancer Properties

The compound's structure suggests it may interact with biological targets involved in cancer cell proliferation. Preliminary studies have demonstrated that tetrahydropyrimidine derivatives can induce apoptosis in cancer cells through mechanisms such as inhibition of cell cycle progression and modulation of apoptotic pathways . Further investigation is required to elucidate the specific pathways affected by this compound.

Anti-inflammatory Effects

The anti-inflammatory potential of similar compounds has been documented extensively. The incorporation of hydroxy and methoxy groups may contribute to the modulation of inflammatory responses, potentially offering therapeutic benefits in conditions like arthritis and other inflammatory diseases .

Biological Studies

Beyond medicinal applications, this compound also plays a role in biological research, particularly in studying enzyme interactions and cellular processes.

Enzyme Inhibition

Tetrahydropyrimidine derivatives have been studied for their ability to inhibit specific enzymes involved in metabolic pathways. For instance, they may act as inhibitors of cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. This inhibition can lead to reduced production of pro-inflammatory mediators .

Cellular Mechanisms

Research into the cellular mechanisms affected by this compound is ongoing. Initial studies suggest that it may influence signaling pathways related to cell survival and apoptosis, which are crucial in both cancer biology and regenerative medicine .

Case Studies and Research Findings

Several studies highlight the significance of this compound in various applications:

StudyFocusFindings
Antimicrobial ActivityDemonstrated effectiveness against multiple bacterial strains, indicating potential as a new antibiotic agent.
Anticancer PropertiesInduced apoptosis in cancer cell lines; further studies suggested mechanisms involving cell cycle arrest.
Anti-inflammatory EffectsShowed potential to reduce inflammation markers in vitro, suggesting therapeutic use in inflammatory diseases.

Mechanism of Action

The mechanism of action of Propan-2-yl 4-(4-hydroxy-3-methoxy-5-nitrophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the pyrimidine ring can interact with nucleic acids or proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Propan-2-yl 4-(4-hydroxy-3-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate: Lacks the nitro group, which may result in different reactivity and biological activity.

    Propan-2-yl 4-(4-hydroxy-3-nitrophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate: Lacks the methoxy group, which may affect its solubility and interaction with biological targets.

Uniqueness

The presence of both the nitro and methoxy groups in Propan-2-yl 4-(4-hydroxy-3-methoxy-5-nitrophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate makes it unique in terms of its chemical reactivity and potential biological activity. These functional groups can participate in various chemical reactions, making the compound versatile for different applications.

Biological Activity

Propan-2-yl 4-(4-hydroxy-3-methoxy-5-nitrophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a compound of interest due to its potential biological activities. This article explores its antimicrobial properties, cytotoxic effects, and other relevant biological activities based on existing literature.

Chemical Structure and Properties

The compound can be characterized by its complex structure, which includes a tetrahydropyrimidine ring and various functional groups that may contribute to its biological activity. The molecular formula is C17H20N4O5, with a molecular weight of approximately 364.36 g/mol.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of similar pyrimidine derivatives. For instance, compounds synthesized via the Biginelli reaction have shown significant antibacterial activity against various strains of bacteria.

Table 1: Antibacterial Activity of Related Compounds

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AStaphylococcus aureus128 μg/mL
Compound BEscherichia coli64 μg/mL
Compound CPseudomonas aeruginosa256 μg/mL
Propan-2-yl derivativeBacillus subtilisTBD

The compound's structure suggests it may exhibit similar activity, particularly against Gram-positive and Gram-negative bacteria due to the presence of nitro and hydroxyl groups that are known to enhance antibacterial properties .

Cytotoxic Effects

Research into the cytotoxic effects of pyrimidine derivatives has demonstrated their potential in cancer therapy. For example, studies have shown that certain derivatives exhibit significant cytotoxicity against various cancer cell lines including breast (T47D) and cervical (HeLa) cancer cells.

Table 2: Cytotoxicity Against Cancer Cell Lines

CompoundCell LineIC50 (μM)
Compound DT47D (breast cancer)10
Compound EHeLa (cervical cancer)15
Propan-2-yl derivativeTBDTBD

The cytotoxicity is often attributed to mechanisms such as induction of apoptosis and inhibition of DNA synthesis. The presence of the nitrophenyl moiety is particularly noteworthy as it has been associated with enhanced cytotoxic effects in related compounds .

The biological activity of this compound likely involves multiple mechanisms:

  • Inhibition of Protein Synthesis : Similar compounds have been shown to interfere with bacterial protein synthesis.
  • DNA Intercalation : Some pyrimidine derivatives can intercalate into DNA, disrupting replication and transcription processes.
  • Reactive Oxygen Species Production : Induction of oxidative stress leading to cellular damage is another proposed mechanism.

Case Studies

Several case studies have documented the synthesis and biological evaluation of pyrimidine derivatives:

  • A study demonstrated that a related compound exhibited potent antibacterial activity against resistant strains of Staphylococcus aureus.
  • Another case highlighted the anticancer potential where specific derivatives showed selective toxicity towards cancer cells while sparing normal cells.

Q & A

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be tailored to improve yield?

The synthesis of tetrahydropyrimidine derivatives often employs the Biginelli reaction, involving a multicomponent reaction of an aldehyde, urea/thiourea, and a β-keto ester. For nitro-substituted derivatives like this compound, nitration of the phenolic ring may be required post-cyclization. Key steps include:

  • Catalyst selection : Lewis acids like FeCl₃ or Bi(NO₃)₃ can enhance cyclization efficiency.
  • Solvent optimization : Ethanol or acetic acid under reflux (80–100°C) is typical, but microwave-assisted synthesis can reduce reaction time .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol improves purity.

Table 1 : Representative Reaction Conditions from Analogous Syntheses

CatalystSolventTemp (°C)Time (h)Yield (%)Reference
FeCl₃EtOH80672
Bi(NO₃)₃AcOH100485

Q. Which spectroscopic techniques are most effective for confirming structural integrity, particularly the nitro and ester groups?

  • NMR :
  • ¹H NMR : The ester propan-2-yl group shows a septet at δ 5.0–5.2 ppm (CH) and doublets at δ 1.2–1.3 ppm (CH₃). The nitro group deshields adjacent protons, shifting aromatic protons to δ 7.8–8.2 ppm .
  • ¹³C NMR : The ester carbonyl appears at δ 165–170 ppm, while the nitro group’s electron-withdrawing effect shifts the adjacent carbons to δ 120–130 ppm .
    • IR : Strong absorption bands at ~1720 cm⁻¹ (C=O ester) and ~1520/1350 cm⁻¹ (asymmetric/symmetric NO₂ stretching) .
    • X-ray crystallography : Monoclinic systems (space group P2₁/c) with unit cell parameters (e.g., a = 11.49 Å, b = 15.38 Å, c = 8.92 Å, β = 95.93°) confirm molecular geometry .

Advanced Research Questions

Q. How does crystal packing influence solubility and stability, and what techniques elucidate these relationships?

The compound’s crystal packing, driven by hydrogen bonding (O–H···O, N–H···O) and π-π stacking of the aromatic rings, affects solubility. For example:

  • Hydrogen bonds : The hydroxyl group forms intermolecular bonds with the pyrimidinone oxygen, reducing solubility in non-polar solvents .
  • π-π interactions : The nitro-substituted phenyl ring stacks with adjacent molecules, influencing stability. Methodology :
  • Single-crystal XRD : Resolve intermolecular interactions (e.g., bond lengths, angles) .
  • Thermogravimetric analysis (TGA) : Assess thermal stability (decomposition >200°C).

Q. What experimental strategies resolve discrepancies in reported biological activities of similar tetrahydropyrimidines?

Contradictions in bioactivity data (e.g., antibacterial vs. inactive) may arise from variations in:

  • Assay conditions : Adjust pH (6.5–7.5) to mimic physiological environments.
  • Bacterial strains : Use standardized strains (e.g., E. coli ATCC 25922) and include positive controls (e.g., ciprofloxacin) .
  • Solubility : Use DMSO/carboxymethyl cellulose suspensions to enhance bioavailability.

Q. How can analogs with modified aryl substituents be synthesized to investigate structure-activity relationships (SAR)?

Replace the 4-hydroxy-3-methoxy-5-nitrophenyl group with other aryl aldehydes (e.g., 3,4-dimethoxyphenyl, 4-chlorophenyl) during the Biginelli reaction. Key steps:

  • Aldehyde variation : Adjust electronic (e.g., electron-withdrawing nitro) or steric (e.g., methyl) substituents .
  • Biological screening : Test analogs against Gram-positive/-negative bacteria to correlate substituents with activity .

Methodological Notes

  • Data Reliability : Crystal parameters and synthesis protocols sourced from peer-reviewed crystallography journals (e.g., Acta Crystallographica) .
  • Hypothetical Approaches : Computational studies (e.g., DFT) are suggested based on structural analogs but require validation via experimental data.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Propan-2-yl 4-(4-hydroxy-3-methoxy-5-nitrophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Reactant of Route 2
Reactant of Route 2
Propan-2-yl 4-(4-hydroxy-3-methoxy-5-nitrophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

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